molecular formula C10H8N2 B14413594 8H-5,9-Methanopyrrolo[2,3-c]azocine CAS No. 83693-82-7

8H-5,9-Methanopyrrolo[2,3-c]azocine

Cat. No.: B14413594
CAS No.: 83693-82-7
M. Wt: 156.18 g/mol
InChI Key: ROCOYVRJZKYKNK-UHFFFAOYSA-N
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Description

8H-5,9-Methanopyrrolo[2,3-c]azocine is a heterocyclic organic compound characterized by an eight-membered ring containing nitrogen atoms.

Preparation Methods

The synthesis of 8H-5,9-Methanopyrrolo[2,3-c]azocine involves several key methods:

Chemical Reactions Analysis

8H-5,9-Methanopyrrolo[2,3-c]azocine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Mechanism of Action

The mechanism of action of 8H-5,9-Methanopyrrolo[2,3-c]azocine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

8H-5,9-Methanopyrrolo[2,3-c]azocine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

83693-82-7

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

3,11-diazatricyclo[6.3.1.02,6]dodeca-1(11),2(6),4,7,9-pentaene

InChI

InChI=1S/C10H8N2/c1-3-11-9-6-7(1)5-8-2-4-12-10(8)9/h1-5,12H,6H2

InChI Key

ROCOYVRJZKYKNK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=C(C1=NC=C2)NC=C3

Origin of Product

United States

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